Benzene, 1,1'-[propylidenebis(oxymethylene)]bis-
Description
Benzene, 1,1’-[propylidenebis(oxymethylene)]bis-, also known as 1,1-Diphenylpropane , is a chemical compound with the molecular formula C₁₅H₁₆ . It falls within the class of aromatic hydrocarbons and exhibits interesting structural features. The compound consists of two benzene rings connected by a central propylidene bridge, which contains two oxymethylene (CH₂O) groups. The systematic IUPAC name reflects this unique arrangement .
Synthesis Analysis
2 C₆H₅CHO + Base → 1,1-Diphenylpropane
Molecular Structure Analysis
The compound’s molecular structure consists of two phenyl (benzene) rings connected by a central carbon atom. The propylidene bridge contains two oxygen atoms, forming the oxymethylene groups. The planar aromatic rings contribute to its stability and resonance delocalization. The 3D representation of 1,1-Diphenylpropane can be visualized using computational tools .
properties
IUPAC Name |
1-phenylmethoxypropoxymethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-2-17(18-13-15-9-5-3-6-10-15)19-14-16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNDAFXCWSPYIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50525551 | |
Record name | 1,1'-[Propane-1,1-diylbis(oxymethylene)]dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50525551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23556-91-4 | |
Record name | 1,1'-[Propane-1,1-diylbis(oxymethylene)]dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50525551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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